Vincristine Chloromethiodide-d5
Description
Molecular Formula and Isotopic Composition Analysis
This compound exhibits a complex molecular formula of C47H53D5ClN4O10- I, with a molecular weight of 1006.39 daltons. The compound's isotopic composition reflects the systematic replacement of five hydrogen atoms with deuterium isotopes, resulting in a mass increase of approximately 5 daltons compared to its non-deuterated analog. The molecular structure incorporates a chlorine atom and an iodide counterion, distinguishing it from the parent vincristine compound.
The accurate mass determination reveals a value of 1005.32 daltons, which corresponds to the theoretical isotopic distribution pattern expected for the deuterated species. The isotopic composition analysis demonstrates the presence of carbon (47 atoms), hydrogen (53 atoms), deuterium (5 atoms), chlorine (1 atom), nitrogen (4 atoms), oxygen (10 atoms), and iodine (1 atom). This molecular composition reflects the complex polycyclic indole alkaloid structure characteristic of vinca derivatives.
| Parameter | Value |
|---|---|
| Molecular Formula | C47H53D5ClN4O10- I |
| Molecular Weight | 1006.39 Da |
| Accurate Mass | 1005.32 Da |
| Deuterium Content | 5 atoms |
| Halogen Content | Cl (1), I (1) |
The mass spectrometric behavior of this compound demonstrates characteristic fragmentation patterns that reflect the deuterium incorporation. The compound's isotopic envelope shows the expected shift pattern consistent with five deuterium substitutions, providing a clear mass spectral signature for analytical identification and quantification purposes.
Deuteration Pattern and Positional Specificity
The deuteration pattern in this compound involves the strategic placement of five deuterium atoms within the molecular framework. While the exact positional assignments require detailed nuclear magnetic resonance analysis, the deuteration typically occurs at specific hydrogen positions that provide optimal analytical discrimination without significantly altering the compound's fundamental chemical properties.
The deuterium substitution pattern is designed to maintain the structural integrity of the vinca alkaloid scaffold while providing mass spectrometric differentiation. The incorporation of deuterium atoms follows established protocols for isotopic labeling that preserve the stereochemical configuration of the parent compound. The chloromethyl modification introduces an additional functional group that enhances the compound's analytical utility as an internal standard.
The comparative analysis demonstrates that this compound maintains the essential structural features of the vinca alkaloid family while incorporating deuterium labels and chloromethyl functionality. The compound retains the complex polycyclic structure with vindoline and catharanthine-derived segments connected through carbon-carbon linkages. The preservation of stereochemical configurations ensures that the deuterated compound serves as an appropriate analytical reference for pharmacokinetic and metabolic studies.
The chloromethyl group introduction represents a structural modification that enhances the compound's stability and analytical properties. This functional group provides additional molecular recognition elements while maintaining the overall three-dimensional architecture of the parent alkaloid. The iodide counterion contributes to the compound's crystalline properties and solubility characteristics.
Crystallographic and Spectroscopic Validation of Structure
The structural validation of this compound employs multiple analytical techniques to confirm molecular architecture and isotopic incorporation. High-resolution mass spectrometry provides definitive molecular weight confirmation and isotopic pattern verification. The mass spectral analysis reveals characteristic fragmentation pathways that correspond to the expected deuterium-containing fragments.
Nuclear magnetic resonance spectroscopy serves as the primary method for positional deuterium assignment and structural confirmation. The deuterium incorporation results in characteristic changes to the proton nuclear magnetic resonance spectrum, with specific signal integrations reflecting the reduced hydrogen content at deuterated positions. Carbon-13 nuclear magnetic resonance analysis provides additional structural information regarding the carbon framework and substituent positioning.
| Analytical Method | Application | Key Information |
|---|---|---|
| High-Resolution Mass Spectrometry | Molecular weight confirmation | Accurate mass, isotopic pattern |
| Nuclear Magnetic Resonance | Structural elucidation | Deuterium positioning, stereochemistry |
| Infrared Spectroscopy | Functional group identification | Bond vibrations, deuterium effects |
| Ultraviolet Spectroscopy | Electronic transitions | Chromophore characterization |
Infrared spectroscopy contributes to structural validation through the identification of characteristic functional groups and the detection of isotope effects on vibrational frequencies. The deuterium substitution results in predictable shifts in stretching and bending frequencies that provide confirmation of isotopic incorporation. The chloromethyl group introduces additional vibrational modes that serve as structural markers.
Ultraviolet spectroscopy reveals the electronic absorption characteristics of the indole chromophores within the molecular structure. The spectral properties remain largely unchanged upon deuteration, confirming the preservation of the electronic structure and conjugated systems. The absorption maxima and extinction coefficients provide additional validation of structural integrity.
X-ray crystallographic analysis, when crystalline material is available, provides the ultimate structural confirmation through direct determination of atomic positions and molecular conformation. The crystallographic data reveals the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. The iodide counterion positioning and crystal packing arrangements contribute to understanding the compound's solid-state properties.
Properties
Molecular Formula |
C₄₇H₅₃D₅ClIN₄O₁₀ |
|---|---|
Molecular Weight |
1006.37 |
Synonyms |
6’-Chloromethylleurocristinium Iodide-d5; N6’-Chloromethylleurocristinium Iodide-d5; 1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.-d5; 2H-3,7-Chloromethanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.-d5; Leurocristine Chloro |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Synergistic Use with Taxoids : Co-administration of taxoids (10 μg/ml) with vincristine increased intracellular drug accumulation by 3–5 fold in 2780AD cells, suggesting a promising strategy to circumvent resistance .
- Analytical Challenges: Chemical analysis of deuterated compounds like this compound requires advanced techniques (e.g., LC-MS) to distinguish isotopic patterns and quantify metabolic products, as noted in regulatory guidelines .
Q & A
Q. How can researchers synthesize and characterize Vincristine Chloromethiodide-d5 with high reproducibility?
Methodological Answer : Synthesis requires precise control of deuterium incorporation at specific positions. Utilize crystallographic techniques (e.g., single-crystal X-ray diffraction) to confirm structural integrity, referencing protocols from Dolomanov et al. (2009) for resolving hydrogen/deuterium positioning . Solubility studies in polar solvents (e.g., methanol/water mixtures) should be conducted to optimize crystallization conditions, as demonstrated by Xu et al. (2016) for related alkaloid derivatives . Purity validation via HPLC with deuterium-specific detection (e.g., mass spectrometry) is critical to ensure isotopic fidelity .
Q. What experimental designs are recommended for assessing this compound accumulation in cell cultures?
Methodological Answer : Adopt phased cell culture models (lag, exponential, stationary phases) to track compound uptake kinetics. For example, in Catharanthus roseus cell suspensions, vincristine accumulation peaks in the stationary phase (e.g., 2.52 µg/mg dry weight at 12 days) . Use ANOVA with post hoc t-tests (α ≤ 0.01) to compare phase-specific variances, ensuring biological replicates (n ≥ 5) to mitigate batch variability .
Q. How should researchers validate the stability of this compound under varying pH and temperature conditions?
Methodological Answer : Conduct accelerated stability studies using forced degradation protocols (e.g., 40°C/75% RH for 4 weeks). Monitor deuterium retention via NMR (e.g., -NMR) and compare degradation products to non-deuterated analogs using LC-MS/MS. Reference Espeau et al. (2013) for polymorphic stability analysis in related compounds .
Advanced Research Questions
Q. How can isotopic labeling (deuterium) in this compound improve mechanistic studies of metabolic pathways?
Methodological Answer : Deuterium labeling enables tracking of metabolic fate via isotopic tracing. Design in vitro hepatocyte assays with deuterated media, and quantify metabolite ratios using high-resolution mass spectrometry (HRMS). Compare deuterium retention rates to non-deuterated controls to identify rate-limiting enzymatic steps, as modeled by Zeng et al. (2018) for isotopic analogs . For in vivo models, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling with compartmental analysis to assess tissue-specific distribution .
Q. What statistical approaches resolve contradictions in this compound efficacy data across different experimental models?
Methodological Answer : Apply meta-analytic frameworks to reconcile discrepancies. For example, if in vitro cytotoxicity data conflicts with in vivo tumor regression results, use Kaplan-Meier survival analysis (log-rank tests) for longitudinal studies and multivariate regression to adjust for confounders (e.g., tumor microenvironment heterogeneity). Reference Thalladi et al. (2000) for crystallographic data standardization to minimize structural variability .
Q. How can researchers optimize co-crystallization of this compound with target proteins for structural biology studies?
Methodological Answer : Screen co-crystallization conditions using high-throughput microfluidic platforms. Prioritize buffers mimicking physiological pH (6.8–7.4) and include cryoprotectants (e.g., glycerol) for X-ray diffraction. For deuterium-specific interactions, employ neutron crystallography, as outlined by Du et al. (2015) for alkaloid-protein complexes . Validate binding affinities via surface plasmon resonance (SPR) with deuterated vs. non-deuterated analogs.
Q. What methodologies address oxidative stress artifacts in this compound toxicity assays?
Methodological Answer : Incorporate redox-sensitive probes (e.g., malondialdehyde (MDA) for lipid peroxidation) alongside vincristine treatment. Use paired t-tests to compare oxidative markers in treated vs. control groups, ensuring sample size adequacy (n ≥ 6) to detect subtle effects, as shown in plasma MDA studies . For cell-based assays, integrate ROS scavengers (e.g., N-acetylcysteine) to isolate compound-specific toxicity from oxidative noise .
Data Reporting and Reproducibility
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Provide raw crystallographic data (e.g., CIF files) in repositories like Zenodo or ChemRxiv, and include stepwise synthesis protocols in supplemental materials . For pharmacological data, report exact ANOVA parameters (F-values, degrees of freedom) and software versions (e.g., R 4.3.1) .
Q. What criteria define robust structure-activity relationship (SAR) studies for deuterated vincristine analogs?
Methodological Answer : Combine computational docking (e.g., AutoDock Vina) with experimental IC50 determinations. Use correlation matrices to link deuterium positioning to activity changes, referencing Yamasaki et al. (2006) for hydrogen-bonding network analyses in related compounds . Validate SAR hypotheses via site-directed mutagenesis of target proteins (e.g., tubulin isoforms).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
